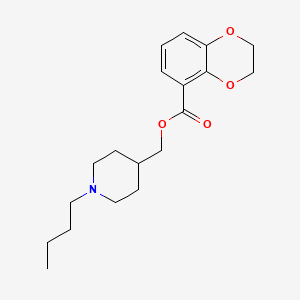

(1-Butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate

Description

The compound “(1-butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate” (hereafter referred to as Compound A) is a synthetic organic molecule featuring a piperidine moiety linked via a methyl ester bridge to a 2,3-dihydro-1,4-benzodioxine ring. The piperidine ring is substituted with a butyl group at the 1-position, enhancing lipophilicity, while the benzodioxine core carries a carboxylate ester at the 8-position. This structural framework is common in ligands targeting G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) receptors, due to the benzodioxine group’s ability to mimic neurotransmitter scaffolds .

Properties

Molecular Formula |

C19H27NO4 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(1-butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate |

InChI |

InChI=1S/C19H27NO4/c1-2-3-9-20-10-7-15(8-11-20)14-24-19(21)16-5-4-6-17-18(16)23-13-12-22-17/h4-6,15H,2-3,7-14H2,1H3 |

InChI Key |

YGXXLNHVBNARBP-UHFFFAOYSA-N |

SMILES |

CCCCN1CCC(CC1)COC(=O)C2=C3C(=CC=C2)OCCO3 |

Canonical SMILES |

CCCCN1CCC(CC1)COC(=O)C2=C3C(=CC=C2)OCCO3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RS 116 0086; RS1160086; RS-1160086. |

Origin of Product |

United States |

Preparation Methods

The synthesis of RS 116 0086 involves multiple steps, typically starting with the preparation of a suitable precursor. The synthetic route often includes reactions such as alkylation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

RS 116 0086 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Scientific Research Applications

RS 116 0086 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on cellular processes and as a tool for investigating biological pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of RS 116 0086 involves its interaction with specific molecular targets, such as receptors or enzymes. It acts as an antagonist at the 5-hydroxytryptamine receptor 4, modulating the activity of this receptor and influencing various physiological processes. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A shares structural homology with several derivatives, differing primarily in substituents on the benzodioxine ring and piperidine moiety. Key analogues include:

Notes:

- Halogen Effects : The chloro (SB 204070) and iodo (CAS 148703-08-6) substituents increase molecular weight and lipophilicity (XlogP), likely enhancing membrane permeability and receptor binding affinity. The iodo analogue’s higher XlogP (estimated ~4.2) suggests superior blood-brain barrier penetration compared to Compound A .

- Amino Group Role: The 5-amino group in SB 204070 and the iodo analogue contributes to hydrogen bonding with 5-HT4 receptors, critical for antagonist activity.

Pharmacological and Physicochemical Properties

- Hydrogen Bonding: SB 204070 has 1 hydrogen bond donor (NH₂) and 6 acceptors (ester, ether oxygens), whereas Compound A lacks the amino group, reducing donor capacity. This may explain SB 204070’s higher affinity for 5-HT4 receptors .

- Synthetic Utility : The methyl 8-bromo derivative () serves as a precursor for radiolabeled probes, highlighting the benzodioxine scaffold’s versatility in medicinal chemistry .

Receptor Binding and Selectivity

- 5-HT4 Receptor: SB 204070’s chloro and amino substituents confer nanomolar affinity (Ki < 1 nM) for 5-HT4 receptors, while Compound A’s unsubstituted benzodioxine likely results in weaker binding .

- Off-Target Effects : Piperidine derivatives with bulkier substituents (e.g., tetrazole-thiophene hybrids in ) exhibit off-target activity at adrenergic receptors, a risk mitigated in Compound A due to its simpler structure .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (1-Butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate?

- Methodological Answer :

- Step 1 : Start with esterification of 2,3-dihydro-1,4-benzodioxine-8-carboxylic acid using (1-butylpiperidin-4-yl)methanol under coupling conditions (e.g., DCC/DMAP or EDC/HOBt).

- Step 2 : Protect reactive amine groups in the piperidine moiety using tert-butoxycarbonyl (Boc) groups to prevent side reactions .

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

- Key Reference : Multi-step syntheses of structurally similar benzodioxine-piperidine hybrids (e.g., ) suggest iterative optimization of reaction stoichiometry and solvent systems (e.g., DMF or THF).

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer :

- Storage Conditions : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .

- Stability Testing : Monitor degradation via HPLC (C18 column, methanol/buffer mobile phase as in ) at 0, 7, and 30 days. Adjust storage protocols if decomposition exceeds 5%.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H NMR in CDCl₃ or DMSO-d₆ to identify benzodioxine aromatic protons (δ 6.5–7.5 ppm) and piperidine methylene signals (δ 1.2–3.5 ppm) .

- HRMS : Electrospray ionization (ESI) in positive mode to verify molecular ion [M+H]⁺.

- Purity Assessment : Reverse-phase HPLC (method adapted from : 65:35 methanol/sodium acetate buffer, pH 4.6) with UV detection at 254 nm.

Advanced Research Challenges

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

- Methodological Answer :

- Systematic Solubility Testing :

- Prepare saturated solutions in 10 solvents (e.g., DMSO, ethanol, acetonitrile) at 25°C.

- Quantify solubility via gravimetric analysis or UV-Vis spectroscopy (calibration curve at λ_max).

- Data Interpretation : Compare results with structurally analogous compounds (e.g., ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate in ) to identify trends in polar/nonpolar interactions.

Q. What experimental designs optimize reaction yield in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 60 |

| Catalyst (mol%) | 5 | 15 |

| Solvent | THF | DMF |

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions.

- Reference : highlights the use of coupling agents (e.g., Pd catalysts) for similar heterocyclic systems.

Q. How should discrepancies in preliminary toxicity assessments be addressed?

- Methodological Answer :

- In Vitro Assays : Conduct MTT assays on human hepatocyte (HepG2) or fibroblast (NIH/3T3) cell lines. Compare IC₅₀ values with structurally related compounds (e.g., piperidine-carboxylates in ).

- Contradiction Analysis : If results conflict with literature, validate protocols using positive controls (e.g., known cytotoxic agents like doxorubicin) and ensure consistent cell passage numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.